

# Amdiglurax (ALTO-100): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amdiglurax, also known by its developmental codes ALTO-100 and formerly NSI-189, is an investigational small molecule being developed for several neuropsychiatric disorders, including major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1][2] Classified as a benzylpiperazine-aminopyridine, Amdiglurax represents a novel therapeutic approach, moving beyond traditional monoaminergic targets.[3] Its proposed mechanism of action involves the stimulation of hippocampal neurogenesis and modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][4] This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, its proposed mechanism of action, and a summary of key experimental data.

#### **Chemical Structure and Properties**

**Amdiglurax** is a synthetic compound characterized by a central methanone bridge linking a benzyl-substituted piperazine ring to an aminopyridine core.[1]



| Identifier          | Value                                                                                                                                                      |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone[1][5]                                                                               |
| Developmental Codes | ALTO-100, NSI-189[1][2]                                                                                                                                    |
| Molecular Formula   | C22H30N4O[1][6]                                                                                                                                            |
| Molar Mass          | 366.509 g·mol⁻¹[1][6]                                                                                                                                      |
| CAS Number          | 1270138-40-3[5][6]                                                                                                                                         |
| SMILES              | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2 )CC3=CC=CC=C3[1]                                                                                                       |
| InChI               | InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-<br>20(9-6-11-23-21)22(27)26-15-13-25(14-16-<br>26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-<br>17H2,1-2H3,(H,23,24)[1] |

### **Chemical Synthesis**

While the specific, scaled-up manufacturing process for **Amdiglurax** is proprietary, a plausible and chemically sound synthetic route can be devised based on its structure. The key transformation is an amide bond formation between a substituted nicotinic acid core and 1-benzylpiperazine.

#### **Retrosynthetic Analysis**

A retrosynthetic analysis of **Amdiglurax** identifies the primary disconnection at the amide bond. This simplifies the molecule into two key precursors: 2-(3-methylbutylamino)nicotinic acid (1) and the commercially available 1-benzylpiperazine (2).





Click to download full resolution via product page

Caption: Retrosynthetic analysis of **Amdiglurax**.

#### **Proposed Forward Synthesis**

The forward synthesis involves the preparation of the nicotinic acid precursor followed by an amide coupling reaction.

- Synthesis of Precursor 1: 2-(3-methylbutylamino)nicotinic acid This intermediate can be synthesized from 2-chloronicotinic acid via a nucleophilic aromatic substitution reaction with isoamylamine (3-methyl-1-butylamine). The reaction is typically carried out in a suitable solvent at elevated temperatures.
- Amide Coupling The final step is the coupling of the synthesized carboxylic acid precursor (1) with 1-benzylpiperazine (2). This is a standard amide bond formation that can be achieved using various modern coupling reagents to ensure high yield and purity. The carboxylic acid is first activated, commonly with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activated species then reacts with the secondary amine of 1-benzylpiperazine to form the final product, Amdiglurax.







Click to download full resolution via product page

Caption: Proposed synthetic pathway for Amdiglurax.

### **Mechanism of Action & Signaling Pathway**

The exact molecular target of **Amdiglurax** remains unknown.[1] However, its mechanism is believed to center on the enhancement of neuroplasticity by indirectly modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[1] BDNF is a critical neurotrophin that binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways that are crucial for neuronal survival, growth, and synaptic plasticity.[1] Studies have shown that **Amdiglurax** up-regulates neurogenic factors including BDNF and Stem Cell Factor (SCF), leading to increased signaling through the TrkB pathway.[1] This ultimately promotes hippocampal neurogenesis and synaptogenesis, processes thought to be impaired in depressive disorders.





Click to download full resolution via product page

Caption: Proposed signaling pathway for **Amdiglurax**.

## Summary of Experimental Data Preclinical Data

Preclinical studies in rodent models have demonstrated the neurogenic properties of **Amdiglurax**.



| Experiment                  | Model             | Dosing Regimen                               | Key Finding                                                                                  |
|-----------------------------|-------------------|----------------------------------------------|----------------------------------------------------------------------------------------------|
| Hippocampal<br>Neurogenesis | Mice              | 30 mg/kg, daily oral<br>gavage for 28 days   | Significant increase in hippocampal cell proliferation and volume.[7]                        |
| Stroke Recovery             | Rats (MCAo model) | Daily oral<br>administration for 12<br>weeks | Significant amelioration of motor and neurological deficits; increased neurite outgrowth.[8] |

#### **Clinical Trial Data**

**Amdiglurax** has been evaluated in several clinical trials for MDD, PTSD, and bipolar depression.



| Phase    | Condition  | Dosing                                           | Primary<br>Endpoint                       | Key Findings                                                                                                                                  |
|----------|------------|--------------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1b | MDD        | 40 mg QD, 40<br>mg BID, 40 mg<br>TID for 28 days | Safety and<br>Pharmacokinetic<br>s        | Doses were well-tolerated; exploratory analysis showed effects on depressive symptoms.                                                        |
| Phase 2a | MDD & PTSD | Daily oral tablets<br>for 8 weeks                | Change from<br>baseline in<br>MADRS score | In MDD, patients with a cognitive biomarker showed a significantly greater reduction in MADRS scores compared to those without the biomarker. |
| Phase 2b | MDD        | 40 mg or 80 mg<br>daily for 12<br>weeks          | Change from<br>baseline in<br>MADRS score | The 40 mg dose showed a greater reduction in some secondary cognitive and depressive symptom scores versus placebo.                           |
| Phase 2b | MDD        | Daily for 6 weeks                                | Change from<br>baseline in<br>MADRS score | The study did not meet its primary endpoint; no significant improvement in depressive symptoms                                                |



|          |                       |                                    |                         | compared to                |
|----------|-----------------------|------------------------------------|-------------------------|----------------------------|
|          |                       |                                    |                         | placebo in the             |
|          |                       |                                    |                         | biomarker-                 |
|          |                       |                                    |                         | defined group.[6]          |
|          |                       |                                    |                         | [10]                       |
|          |                       |                                    |                         |                            |
|          |                       |                                    |                         | Study is ongoing           |
|          | Pipolor               | 40 mg PID for 6                    | Change from             | Study is ongoing to assess |
| Phase 2b | Bipolar               | 40 mg BID for 6                    | Change from baseline in |                            |
| Phase 2b | Bipolar<br>Depression | 40 mg BID for 6<br>weeks (ongoing) | -                       | to assess                  |

### **Experimental Protocols**

## Preclinical: Rodent Model of Radiation-Induced Cognitive Dysfunction

- Objective: To assess the neuroprotective effects of Amdiglurax following fractionated brain irradiation in rats.
- Methodology:
  - Animal Model: Long-Evans rats were used.
  - Irradiation: Animals received a clinically relevant fractionated irradiation protocol.
  - Drug Administration: Following irradiation, animals were administered Amdiglurax (30 mg/kg) or vehicle daily via oral gavage for four weeks.[7] Animal weights were monitored weekly to adjust dosing.[7]
  - Behavioral Testing: One week after the final dose, animals were subjected to a battery of cognitive and behavioral tasks.[7]
  - Histological Analysis: Brain tissue was analyzed for markers of neurogenesis (e.g., BrdU staining), hippocampal volume, and neuroinflammation.



## Clinical: Phase 2b Study in Major Depressive Disorder (NCT05712187)

- Objective: To evaluate the efficacy and safety of ALTO-100 compared to placebo in adults with MDD who are positive for a memory-based cognitive biomarker.[6][10]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted across 34 sites in the U.S.[6][10]
- Methodology:
  - Screening & Biomarker Assessment: Potential participants (N=301 adults with MDD) were screened for eligibility and assessed for a proprietary memory-based cognitive biomarker.
     [6][10]
  - Randomization: Biomarker-positive patients were randomized to receive either ALTO-100 or a matching placebo.
  - Treatment: Participants received the assigned treatment orally for a 6-week double-blind period.[10]
  - Primary Outcome Assessment: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the 6-week treatment period.[10]
  - Safety Monitoring: Safety and tolerability were assessed throughout the study by monitoring adverse events and other safety parameters.[10]





Click to download full resolution via product page

Caption: Workflow for a biomarker-stratified clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Amdiglurax Wikipedia [en.wikipedia.org]

#### Foundational & Exploratory





- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone | C22H30N4O | CID 50922681 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthesis of some 2-aminonicotinic acid derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Amdiglurax (ALTO-100): A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612045#chemical-structure-and-synthesis-of-amdiglurax-alto-100]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com